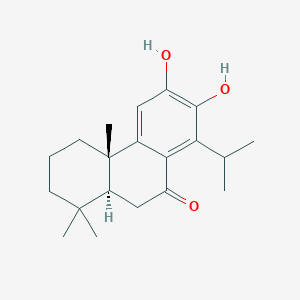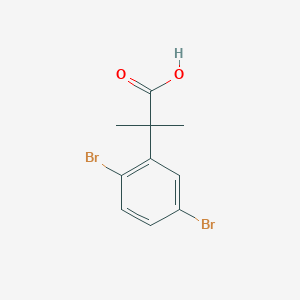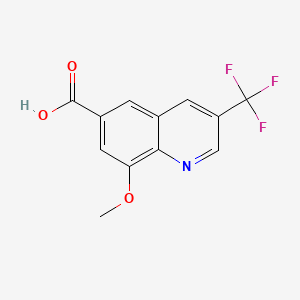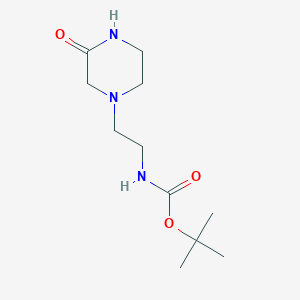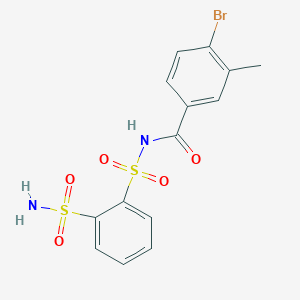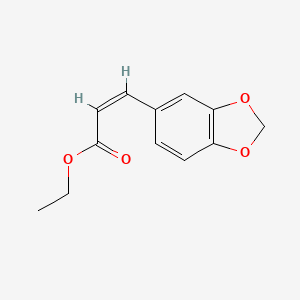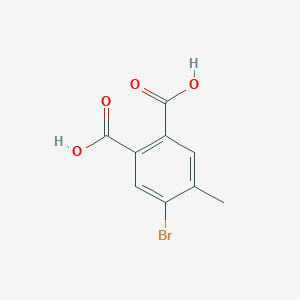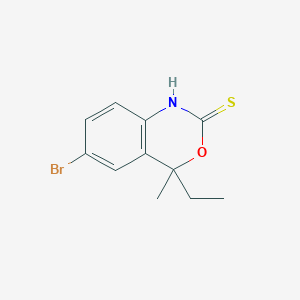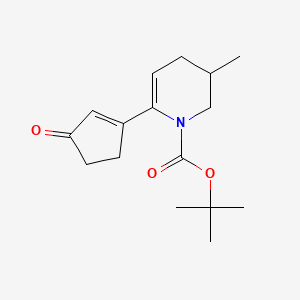
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a cyclopentenone moiety attached to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. The cyclopentenone moiety can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for Diels-Alder reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring and the cyclopentenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-pyridine-1-carboxylate: Lacks the dihydropyridine ring, making it less versatile in certain reactions.
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-piperidine-1-carboxylate: Contains a fully saturated piperidine ring, which may alter its biological activity.
Uniqueness
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a dihydropyridine ring and a cyclopentenone moiety. This structure provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-6-(3-oxocyclopenten-1-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-5-8-14(12-6-7-13(18)9-12)17(10-11)15(19)20-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3 |
Clé InChI |
CEIMIVDLLPPASX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


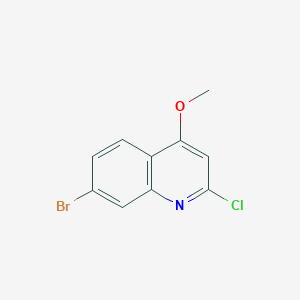
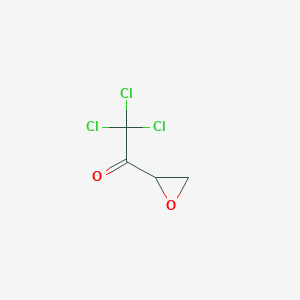
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
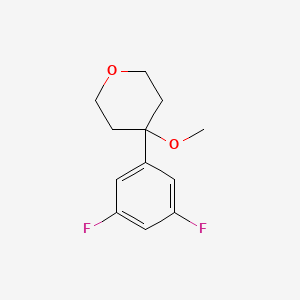
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
